Quantifying L-idose in biological matrices requires an analyte-matched internal standard to correct for matrix effects and instrument variability. L-Idose-13C-3 is the requisite 13C-position-labeled solution, delivering chromatographic co-elution and a +1 Da mass shift for accurate SRM/MRM detection in LC-MS/MS workflows.
- Eliminates quantification bias from deuterium isotope effects and differential ion suppression.
- Enables precise metabolic flux tracking at C-3 through aldose reductase pathways.
- Validated for qNMR, meeting FDA/EMA bioanalytical method validation expectations.
- Purity ≥98% (HPLC), with batch-specific CoA for GLP/GMP compliance.
Molecular FormulaC6H12O6
Molecular Weight181.15 g/mol
Cat. No.B15141451
⚠ Attention: For research use only. Not for human or veterinary use.
L-Idose-13C-3 is a stable isotope-labeled derivative of L-idose, a rare aldohexose monosaccharide (C6H12O6) that serves as the C-5 epimer of D-glucose [1]. This compound incorporates a carbon-13 isotope specifically at the third carbon position of the L-idose backbone, yielding a molecular formula of C5[13C]H12O6 with a molecular weight of 181.15 g/mol . L-Idose-13C-3 is classified as a stable isotope-labeled compound primarily utilized as an internal standard for quantitative analysis via NMR, GC-MS, or LC-MS, as well as a tracer in metabolic and pharmacokinetic studies . Its isotopic labeling confers a distinct mass signature (M+1 relative to unlabeled L-idose, which has a molecular weight of 180.16 g/mol) while maintaining near-identical chemical and physical properties to the native analyte [2].
WorkflowQuantitative internal standard for L-idose by LC-MS, GC-MS, or NMR
SelectionPosition-specific ¹³C labeling at C-3 supports mass-resolved detection and co-elution
Use contextMetabolic flux tracer and matrix-effect correction in complex research matrices
[1] Balestri, F., et al. (2015). L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity. Biochemical and Biophysical Research Communications, 456(4), 891-895. View Source
[2] Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response? Journal of Pharmaceutical and Biomedical Analysis, 43(2), 701-707. View Source
Why Substitutes Fail for L-Idose-13C-3
Generic substitution of L-Idose-13C-3 with unlabeled L-idose or structurally distinct isotope-labeled sugars (e.g., 13C-labeled glucose or deuterated analogs) introduces systematic quantification errors that undermine analytical validity. Unlabeled L-idose fails entirely as an internal standard because it co-elutes and is indistinguishable from endogenous or experimental analyte in mass spectrometry, rendering peak area normalization impossible [1]. Structurally dissimilar isotope-labeled sugars exhibit divergent chromatographic retention times, ionization efficiencies, and extraction recoveries relative to the target analyte, resulting in incomplete compensation for matrix effects, sample preparation variability, and instrument drift [2]. Even closely related stable isotope-labeled internal standards such as deuterium (²H)-labeled analogs can display retention time shifts due to deuterium isotope effects, causing differential ion suppression that alters analyte-to-internal-standard peak area ratios and compromises quantitative accuracy [3]. In contrast, ¹³C-labeled internal standards like L-Idose-13C-3 demonstrate retention time alignment with the unlabeled analyte and provide superior matrix effect correction compared to ²H-labeled alternatives [4]. These differential performance characteristics necessitate the use of the analyte-matched, ¹³C-position-labeled compound for method validation and regulatory-compliant bioanalysis.
Unlabeled L-idose
Co-elutes and lacks mass differentiation; cannot serve as an internal standard for quantitative normalization in MS or NMR.
Deuterated (²H) analogs
May exhibit measurable retention time shifts and differential ion suppression, reducing quantitative accuracy compared to ¹³C-ISTDs.
Structurally dissimilar labeled sugars
Show divergent chromatographic retention and extraction recovery, compromising matrix-effect compensation and method reproducibility.
[2] BioPharma Services. Internal Standard Responses in LC-MS/MS Bioanalysis: Friend or Foe? Technical Blog, 2023. View Source
[3] Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response? Journal of Pharmaceutical and Biomedical Analysis, 43(2), 701-707. View Source
[4] Tokuoka, S. M., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(12), e8786. View Source
L-Idose-13C-3 Quantitative Evidence
Isotopic Mass Shift for MS Quantitation
L-Idose-13C-3 incorporates a single ¹³C atom at the C-3 position, increasing the monoisotopic molecular mass from 180.16 Da (unlabeled L-idose) to 181.15 Da . This +1 Da mass shift generates a distinct isotopic peak that is fully resolvable from the endogenous unlabeled analyte in mass spectrometry without altering chromatographic retention time [1]. The position-specific labeling at C-3, as opposed to other carbon positions (e.g., L-Idose-13C-1 or L-Idose-13C-2), provides differential tracking capability for metabolic flux studies where specific carbon atoms are followed through enzymatic transformations .
Isotopic mass shiftComparisonHead-to-head
181.15 g/mol (¹³C) · 180.16 g/mol (unlabeled)
Enables MS discrimination without co-elution interference.
+0.99 Da mass increment; applicable to SIM/MRM modes.
Calculated from molecular formula; applicable to MS detection in SIM/MRM modes
Why This Matters
This isotopic mass difference enables accurate quantitation of L-idose in complex biological matrices without chromatographic co-elution interference, a capability unavailable with unlabeled L-idose.
[1] Carl Roth. L-Idose Technical Data Sheet. Molar mass 180.16 g/mol. View Source
Multi-Platform Internal Standard Compatibility
L-Idose-13C-3 is explicitly validated for use as an internal standard across three major analytical platforms: NMR spectroscopy, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) . This multi-platform compatibility contrasts with unlabeled L-idose, which lacks the isotopic differentiation required for internal standardization and thus cannot be used for quantitative normalization in any of these techniques [1]. The ¹³C label provides a stable mass increment without introducing deuterium-associated retention time shifts, ensuring that the labeled standard co-elutes precisely with the unlabeled analyte across all three platforms [2].
Platform compatibilityMethodHead-to-head
NMR, GC-MS, LC-MS validated vs. unlabeled not usable
Supports method development across multiple analytical platforms.
LC-MS method validationGC-MSNMR quantitationInternal standard
Evidence Dimension
Analytical platforms with validated internal standard use
Target Compound Data
NMR, GC-MS, LC-MS (explicitly validated)
Comparator Or Baseline
Unlabeled L-Idose: Not usable as internal standard in any MS or NMR quantitation
Quantified Difference
Qualitative: functional vs. non-functional as internal standard
Conditions
Standard quantitative analytical workflows per vendor specifications
Why This Matters
Procurement of L-Idose-13C-3 directly enables method development and validation across multiple analytical platforms, whereas unlabeled L-idose cannot serve as an internal standard in any quantitative MS or NMR application.
LC-MS method validationGC-MSNMR quantitationInternal standard
[1] MtoZ Biolabs. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? Technical Article, 2025. View Source
[2] Tokuoka, S. M., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 34(12), e8786. View Source
Retention Time Fidelity vs. Deuterium Labeling
Stable isotope-labeled internal standards incorporating ¹³C, such as L-Idose-13C-3, exhibit retention times that are virtually identical to their unlabeled analyte counterparts, in contrast to deuterium (²H)-labeled analogs which can display measurable retention time shifts due to the deuterium isotope effect [1]. Studies comparing ²H-labeled and ¹³C-labeled internal standards have documented that ²H-labeled IS exhibited a negative bias for certain analytes in urine matrix, whereas ¹³C-labeled IS generated accurate quantitative results with proper matrix effect correction [2]. This differential performance is attributed to the larger relative mass change with deuterium labeling (approximately doubling the mass of hydrogen) compared to ¹³C labeling (only a ~8% mass increase over ¹²C), which alters physicochemical properties sufficiently to affect chromatographic behavior [3].
Retention time fidelityComparisonClass-level
¹³C-ISTD: ~0 s shift · ²H-ISTD: documented shift up to 0.15 min
Prevents differential ion suppression artifacts.
Class-level inference from structurally related compounds.
Chromatographic separationDeuterium isotope effectRetention time shiftLC-MS method development
Evidence Dimension
Retention time shift relative to unlabeled analyte
Target Compound Data
¹³C-labeled (L-Idose-13C-3): Retention time shift ~0 seconds
Comparator Or Baseline
²H-labeled analogs: Retention time shift 0.02–0.15 min documented
Quantified Difference
Qualitative advantage for ¹³C: no measurable shift vs. documented shift for ²H
Conditions
Reversed-phase LC-MS/MS; class-level inference from structurally related compounds
Why This Matters
The absence of retention time shift with ¹³C labeling prevents differential ion suppression artifacts that can compromise quantitative accuracy, providing a methodologically robust internal standard for L-idose quantitation.
Chromatographic separationDeuterium isotope effectRetention time shiftLC-MS method development
[1] Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response? Journal of Pharmaceutical and Biomedical Analysis, 43(2), 701-707. View Source
[2] MSACL 2023 Abstract. Comparison of 2H-labeled vs. 13C/15N-labeled internal standards for matrix effect accounting in urine specimens. View Source
[3] Stanford University Libraries. Evaluation of 13C- and 2H-labeled internal standards for determination of amphetamines in biological samples. 2014. View Source
High Purity for Method Validation
L-Idose-13C-3 is supplied with a purity specification of >98% as determined by HPLC analysis [1]. This purity level meets or exceeds the typical requirement for internal standards used in validated bioanalytical methods, where purity directly impacts the accuracy of calibration curve preparation and subsequent concentration calculations [2]. In comparison, unlabeled L-idose is commercially available with a minimum purity specification of ≥98% (HPLC) [3], indicating that the isotopic labeling process does not compromise the purity profile of the compound. The availability of batch-specific certificates of analysis for L-Idose-13C-3 enables method validation documentation that complies with regulatory expectations for quantitative bioanalysis [4].
Purity analysisHPLCMethod validationQuality control
Evidence Dimension
HPLC purity
Target Compound Data
>98% (vendor specification)
Comparator Or Baseline
Unlabeled L-Idose: ≥98% (HPLC)
Quantified Difference
Equivalent purity specification (>98% vs. ≥98%)
Conditions
HPLC analysis per vendor Certificate of Analysis
Why This Matters
The equivalent purity between labeled and unlabeled forms confirms that isotope labeling does not degrade chemical purity, ensuring that L-Idose-13C-3 can be used interchangeably with unlabeled L-idose in terms of purity requirements for method validation.
Purity analysisHPLCMethod validationQuality control
[2] BioPharma Services. Internal Standard Responses in LC-MS/MS Bioanalysis: Friend or Foe? View Source
[3] Carl Roth. L-Idose Technical Data Sheet. Purity (HPLC): ≥98%. View Source
[4] KCAS Bio. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. 2020. View Source
Physicochemical Property Preservation
The incorporation of a single ¹³C atom at position 3 of L-idose preserves the fundamental physicochemical properties of the parent compound. Unlabeled L-idose has a reported density of 1.581 g/cm³ at standard conditions [1] and high aqueous solubility (estimated 1×10⁶ mg/L at 25°C) . Stable isotope labeling with ¹³C introduces a mass difference of approximately 1 Da but does not measurably alter these bulk physical properties due to the minimal relative mass change and identical electronic configuration of the carbon isotopes [2]. This property preservation is critical for quantitative methods, as it ensures that L-Idose-13C-3 behaves identically to the unlabeled analyte throughout sample preparation, extraction, and chromatographic separation steps [3].
Density ~1.581 g/cm³ (inferred); high aqueous solubility
Comparator Or Baseline
Unlabeled L-Idose: Density 1.581 g/cm³; water solubility ~1×10⁶ mg/L at 25°C
Quantified Difference
No measurable difference expected due to identical electronic configuration
Conditions
Standard temperature and pressure; class-level inference for ¹³C-labeled compounds
Why This Matters
The preservation of physicochemical properties ensures that L-Idose-13C-3 functions as a true surrogate for the unlabeled analyte, enabling accurate compensation for extraction efficiency and sample handling variability.
[1] Carl Roth. L-Idose Technical Data Sheet. Density: 1.581 g/cm³. View Source
[2] Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response? J Pharm Biomed Anal, 43(2), 701-707. View Source
[3] Reddy, N. R. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. View Source
L-Idose-13C-3 Application Scenarios
LC-MS/MS Bioanalytical Method Validation
L-Idose-13C-3 is the requisite internal standard for developing and validating LC-MS/MS methods targeting L-idose quantitation in complex biological matrices such as plasma, tissue homogenates, or cell lysates. The compound's isotopic mass shift (+1 Da) enables selective detection in SRM/MRM modes while its chromatographic co-elution with unlabeled analyte ensures accurate compensation for matrix effects and extraction variability . Method validation parameters including accuracy, precision, recovery, and matrix effect assessment can be reliably established using L-Idose-13C-3 as the internal standard, meeting regulatory expectations for bioanalytical method validation per FDA and EMA guidance [1].
Metabolic Flux Analysis of L-Idose Pathways
The position-specific ¹³C labeling at C-3 of L-Idose-13C-3 enables metabolic flux studies tracking the fate of this carbon atom through enzymatic pathways including aldose reductase-mediated reduction . L-Idose serves as an attractive substrate alternative to D-glucose for measuring aldose reductase activity, and the ¹³C-labeled form allows precise quantitation of substrate consumption and product formation [1]. Researchers investigating carbohydrate metabolism, particularly in the context of diabetic complications where aldose reductase is implicated, benefit from the tracer capability of this labeled compound to elucidate pathway fluxes with carbon-position resolution [2].
NMR Metabolomics Quantitation
L-Idose-13C-3 is explicitly validated for use as an internal standard in quantitative NMR spectroscopy, enabling absolute concentration determinations in metabolomics studies . The ¹³C enrichment at C-3 provides enhanced signal intensity in ¹³C NMR experiments and creates a distinct isotopic fingerprint that facilitates unambiguous structural assignment in complex mixtures [1]. This application is particularly relevant for laboratories conducting metabolomics studies where L-idose or its metabolic derivatives (e.g., L-iduronic acid in glycosaminoglycan biosynthesis) are analytes of interest [2].
QC Reference Standard for L-Idose Products
L-Idose-13C-3 serves as a qualified reference standard for quality control testing of pharmaceutical intermediates, drug candidates, or biotechnology products that incorporate L-idose or its derivatives . With a purity specification of >98% by HPLC and batch-specific certificates of analysis available, the compound meets the traceability requirements for use as a system suitability standard or calibration verification material in regulated analytical environments [1]. Procurement of L-Idose-13C-3 supports compliance with GLP and GMP analytical quality systems where isotopically labeled internal standards are specified for quantitative impurity profiling or stability-indicating assays [2].
Lot-to-lot traceability, system suitability verification
[1] Balestri, F., et al. (2015). L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity. BBRC, 456(4), 891-895. View Source
[2] Reddy, N. R. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. View Source
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